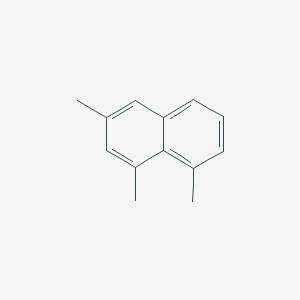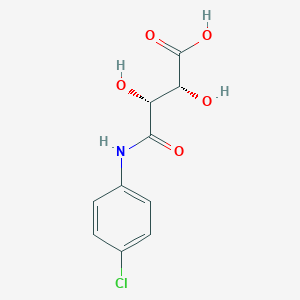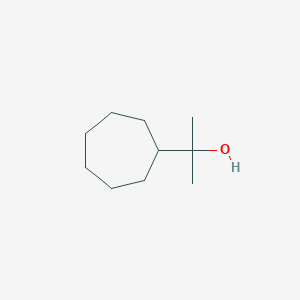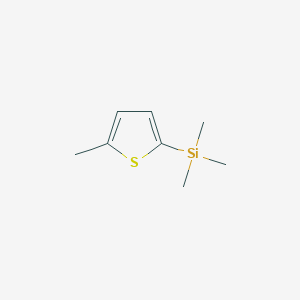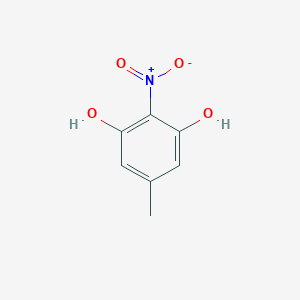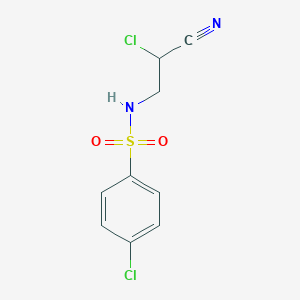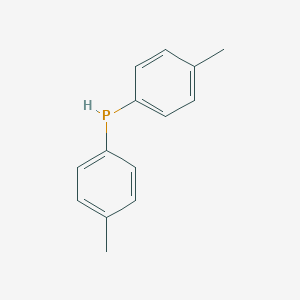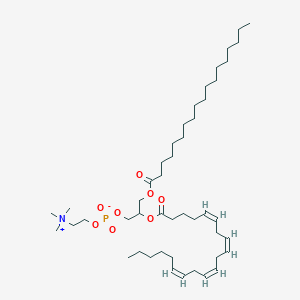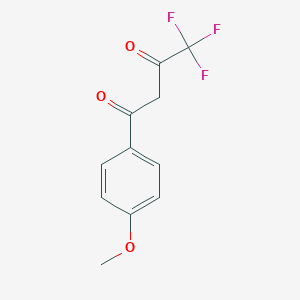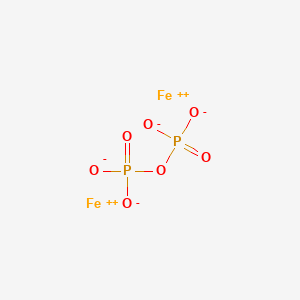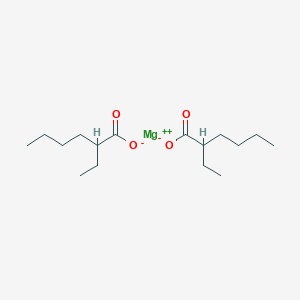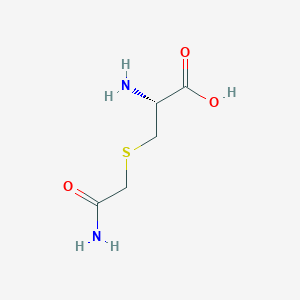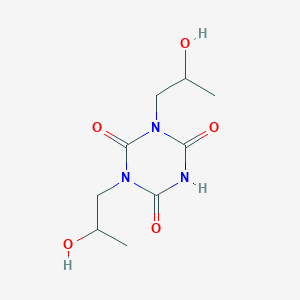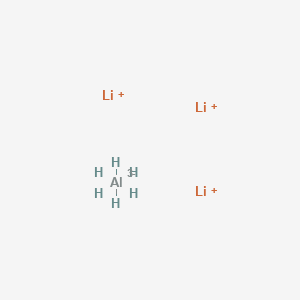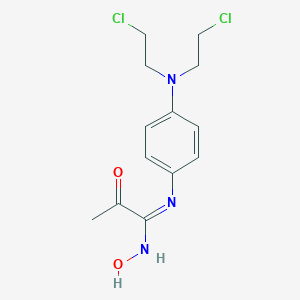
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)-, also known as Proxol, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as amidoximes, which are known to have a variety of biological activities. In
Mechanism of Action
The exact mechanism of action of pyruvamidoxime is not fully understood. However, it has been suggested that pyruvamidoxime may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerase. Pyruvamidoxime may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Pyruvamidoxime has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Pyruvamidoxime has also been shown to inhibit the activity of enzymes involved in angiogenesis, the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One advantage of using pyruvamidoxime in lab experiments is that it has been extensively studied and its synthesis method is well-established. Pyruvamidoxime has also been shown to have potent anti-cancer activity, making it a promising candidate for further study. However, one limitation of using pyruvamidoxime in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are many future directions for research on pyruvamidoxime. One area of interest is in developing more efficient synthesis methods for pyruvamidoxime, which would allow for larger quantities to be produced. Another area of interest is in studying the potential use of pyruvamidoxime in combination with other chemotherapeutic agents, to further enhance its anti-cancer activity. Additionally, more research is needed to fully understand the mechanism of action of pyruvamidoxime and its potential side effects.
Synthesis Methods
Pyruvamidoxime can be synthesized by reacting pyruvic acid with hydroxylamine, followed by reaction with p-chloroaniline and bis(2-chloroethyl)amine. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and has been used in many studies to produce pyruvamidoxime.
Scientific Research Applications
Pyruvamidoxime has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Pyruvamidoxime has also been shown to enhance the cytotoxicity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
CAS RN |
18237-80-4 |
|---|---|
Product Name |
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)- |
Molecular Formula |
C13H17Cl2N3O2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N'-[4-[bis(2-chloroethyl)amino]phenyl]-N-hydroxy-2-oxopropanimidamide |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-10(19)13(17-20)16-11-2-4-12(5-3-11)18(8-6-14)9-7-15/h2-5,20H,6-9H2,1H3,(H,16,17) |
InChI Key |
VSBAFNAFXLWWNI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NC1=CC=C(C=C1)N(CCCl)CCCl)NO |
Canonical SMILES |
CC(=O)C(=NC1=CC=C(C=C1)N(CCCl)CCCl)NO |
Other CAS RN |
18237-80-4 |
synonyms |
N-[4-[Bis(2-chloroethyl)amino]phenyl]-2-oxopropanamide oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



